molecular formula C13H17N5O3 B2504999 2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 2320226-20-6

2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-imidazole-4-carboxamide

Cat. No. B2504999
CAS RN: 2320226-20-6
M. Wt: 291.311
InChI Key: JDOSKXNRNIURLT-UHFFFAOYSA-N
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Description

2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N5O3 and its molecular weight is 291.311. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Experimental and Theoretical Studies on Functionalization Reactions

Research involving pyrazole and imidazole derivatives, such as the study conducted by Yıldırım, Kandemirli, and Demir (2005), explores the functionalization reactions of related compounds. Their work delves into the synthesis and theoretical analysis of pyrazole-3-carboxamide and imidazo[4,5-b]pyridine derivatives, providing insights into reaction mechanisms. This research underlines the versatility of such compounds in chemical synthesis, potentially offering a foundation for developing new materials or pharmaceuticals with tailored properties (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Antimicrobial Activity of Pyran Derivatives

Aytemir, Erol, Hider, and Özalp (2003) synthesized a range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, demonstrating their antimicrobial activity. This study showcases the potential of pyran derivatives in developing new antimicrobial agents, suggesting that compounds with similar structural motifs might also exhibit promising biological activities (M. Aytemir, D. Erol, R. Hider, & M. Özalp, 2003).

Synthesis and Antileukemic Activities

The study on the synthesis of furanyl, pyranyl, and ribosyl derivatives of imidazole and pyrazole carboxamides by Earl and Townsend (1979) contributes to understanding the antileukemic activities of these compounds. Such research is crucial for the development of new anticancer drugs, hinting at the potential therapeutic applications of structurally related compounds (R. Earl & L. Townsend, 1979).

properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-oxo-1,3-dihydroimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c19-12(11-6-14-13(20)17-11)16-9-5-15-18(7-9)8-10-3-1-2-4-21-10/h5-7,10H,1-4,8H2,(H,16,19)(H2,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOSKXNRNIURLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-imidazole-4-carboxamide

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